Cas no 898433-75-5 (2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

2-(Ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide is a specialized organic compound featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group and an ethylsulfanyl moiety. This structure imparts unique physicochemical properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of the fluorophenyl group enhances metabolic stability, while the oxadiazole ring contributes to its potential as a bioactive scaffold. The ethylsulfanyl substituent may influence solubility and binding interactions. This compound is of interest for further study in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for structural modifications to optimize activity.
2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
898433-75-5 structure
Product Name:2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:898433-75-5
MF:C17H14FN3O2S
MW:343.3753657341
CID:5482788
Update Time:2025-05-26

2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • 2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Inchi: 1S/C17H14FN3O2S/c1-2-24-14-6-4-3-5-13(14)15(22)19-17-21-20-16(23-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22)
    • InChI Key: SCDWPLOQEFLPKF-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(F)C=C2)O1)(=O)C1=CC=CC=C1SCC

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Additional information on 2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide

2-(Ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 898433-75-5): A Comprehensive Overview

The compound 2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide, identified by the CAS registry number 898433-75-5, is a sophisticated organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with an oxadiazole ring and a fluorophenyl group. The presence of these functional groups endows the molecule with distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.

The synthesis of 2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide involves a series of carefully designed reactions that highlight the versatility of modern organic synthesis techniques. Researchers have employed methods such as nucleophilic substitution, condensation reactions, and coupling reactions to construct this complex molecule. The use of an ethylsulfanyl group introduces sulfur into the structure, which can influence the compound's reactivity and stability. Similarly, the fluorophenyl group enhances the molecule's electronic properties, making it suitable for applications in electronics and optoelectronics.

Recent studies have focused on the potential of CAS No. 898433-75-5 in drug discovery. The oxadiazole ring is known for its ability to act as a bioisostere in medicinal chemistry, offering a platform for designing molecules with improved pharmacokinetic profiles. Additionally, the benzamide moiety contributes to hydrogen bonding capabilities, which are crucial for drug-target interactions. Experimental data from in vitro assays suggest that this compound exhibits moderate inhibitory activity against certain enzymes, indicating its potential as a lead compound in therapeutic development.

In the realm of materials science, 2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide has shown promise as a building block for advanced materials. Its ability to form supramolecular assemblies through non-covalent interactions makes it a candidate for applications in nanotechnology and self-assembling systems. Researchers have also explored its electronic properties for use in organic semiconductors and light-emitting devices (OLEDs), where its fluorophenyl group plays a critical role in modulating emission characteristics.

The environmental impact of CAS No. 898433-75-5 has also been a topic of recent investigation. Studies have assessed its biodegradability under various conditions and its potential toxicity to aquatic organisms. These findings are essential for ensuring the sustainable use of this compound in industrial processes and minimizing its ecological footprint.

In conclusion, 2-(ethylsulfanyl)-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 898433-75-5) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug discovery, materials development, and environmental sustainability. As advancements in synthetic methods and characterization techniques continue to evolve, the potential of this compound is expected to expand further.

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